1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride
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Overview
Description
1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride is a chemical compound that features a pyrimidine and pyridine moiety
Preparation Methods
The synthesis of 1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine and pyridine precursors.
Coupling Reaction: The pyrimidine and pyridine moieties are coupled using a suitable reagent, such as a boronic acid pinacol ester, under specific conditions to form the desired compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Scientific Research Applications
1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer treatment and other diseases.
Biological Studies: The compound is employed in studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target kinases and have similar applications in medicinal chemistry.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds exhibit a wide range of pharmacological activities and are used in the development of therapeutic agents.
Properties
IUPAC Name |
(2-pyrimidin-5-ylpyridin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.2ClH/c11-4-8-1-2-14-10(3-8)9-5-12-7-13-6-9;;/h1-3,5-7H,4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYALWHMROVFSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C2=CN=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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